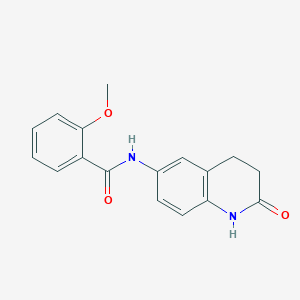

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-5-3-2-4-13(15)17(21)18-12-7-8-14-11(10-12)6-9-16(20)19-14/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFXYQLUUQZTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, which can be achieved through the Pfitzinger reaction. This involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions to form the quinoline core.

Subsequently, the quinoline derivative is subjected to further functionalization. The introduction of the methoxy group can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The final step involves the formation of the benzamide moiety, which can be accomplished by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Reduction: Formation of 2-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity can be exploited to create derivatives with enhanced properties.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes. Its structure allows it to bind effectively to active sites of target enzymes, disrupting their functions and influencing various biological pathways.

- Neuroprotective Effects : Research indicates that compounds similar to this one may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Medicine

- Anticancer Activity : Numerous studies have shown that derivatives of this compound can induce apoptosis and inhibit proliferation in cancer cell lines. The mechanism of action often involves targeting key signaling pathways associated with cancer progression.

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Benzamide with methoxy group | Moderate anticancer activity | 5.0 |

| N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)benzamide | Similar structure without methoxy | Anticancer activity | 4.0 |

| 3-Methyl-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)butanamide | Butanamide moiety | Antimicrobial and anticancer | 3.5 |

Industry

- Material Development : The compound is being explored for its potential applications in creating new materials with specific electronic properties. Its unique molecular structure may lead to advancements in material science.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, highlighting differences in substituents, synthesis, and properties:

*Calculated based on structural formula.

Key Findings:

Substituent Position Effects: The 2-methoxy group on the benzamide (target compound) introduces ortho-substitution, which may increase steric hindrance and reduce molecular planarity compared to the 3-methoxy analog . This could impact binding to flat binding pockets (e.g., enzyme active sites).

Stereochemical Considerations :

- The thiophene-carboximidamide analog () demonstrates significant enantiomeric differences in optical rotation ([α] = −18.0° for (S)-enantiomer) and purity (ee >99%), highlighting the importance of chiral resolution in optimizing activity . The target compound’s stereochemical profile remains uncharacterized but warrants investigation.

Physicochemical Properties :

- The ethanimidamide derivative () has a lower molecular weight (227.31 g/mol) and an oxygen linker, which may improve solubility compared to benzamide-based analogs. However, the lack of aromaticity could reduce membrane permeability .

Synthetic Methodologies: Chiral separation via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column () is a robust method for resolving enantiomers in tetrahydroquinoline derivatives, suggesting applicability to the target compound if stereocenters exist .

Biological Activity

2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of a methoxy group and a tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula: C₁₇H₁₆N₂O₃

- Molecular Weight: 296.32 g/mol

- CAS Number: 99139-82-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thereby disrupting biological pathways that could lead to therapeutic effects. For instance, it may influence the kynurenine pathway, which plays a significant role in neuroprotection and neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity:

- Similar compounds have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines.

-

Neuroprotective Effects:

- The compound may modulate neurotransmitter systems, particularly through its interaction with NMDA receptors.

- It has been suggested that it could help in the management of neurodegenerative diseases by balancing excitatory and inhibitory signals in neuronal systems.

-

Antimicrobial Properties:

- Compounds with similar structures have exhibited antimicrobial activity against several bacterial strains.

- The presence of the methoxy group may enhance lipophilicity, contributing to improved membrane penetration and antimicrobial efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | Butanamide moiety | Antimicrobial, anticancer | Different alkyl substitution affects solubility |

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methoxy group | Moderate anticancer | Reduced lipophilicity may affect bioavailability |

| 3-Methoxy-N-(2-hydroxyethyl)-benzamide | Hydroxyethyl substitution | Limited studies available | Potentially different pharmacokinetics |

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

-

Inhibition of Kynurenine Aminotransferase:

A study focusing on the kynurenine pathway revealed that compounds similar to this benzamide can modulate levels of kynurenic acid and quinolinic acid in neuronal tissues. This modulation is crucial for managing conditions like Huntington's disease and AIDS dementia . -

Molecular Docking Studies:

Molecular docking simulations have indicated strong binding affinities between this compound and specific targets involved in cancer progression. These findings suggest potential therapeutic applications in oncology .

Q & A

Basic: What are the established synthetic routes for 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Core Formation : Cyclization of a substituted aniline precursor to generate the tetrahydroquinoline scaffold.

Functionalization : Introduction of the 2-oxo group via oxidation (e.g., using KMnO₄ under acidic conditions) .

Amide Coupling : Reaction of 2-methoxybenzoyl chloride with the 6-amino group of the tetrahydroquinoline intermediate using coupling agents like EDC/HOBt in DMF .

Purification : Recrystallization or column chromatography to isolate the product.

Key Considerations : Reaction temperature, solvent choice (e.g., anhydrous ether for reduction steps), and stoichiometric ratios significantly impact yield and purity .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the methoxy group (~δ 3.8 ppm) and amide carbonyl (~δ 168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₈N₂O₃: 322.1317) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and spatial configuration .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced: How can enantiomeric purity be achieved during synthesis?

Methodological Answer:

Chiral separation is critical for bioactive studies. Techniques include:

- Supercritical Fluid Chromatography (SFC) : Employ a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ and 0.2% diethylamine. Adjust flow rates (50 mL/min) and pressure (100 bar) for optimal resolution .

- Chiral Derivatization : Use (R)- or (S)-Mosher’s acid to form diastereomers, separable via standard silica-gel chromatography .

Validation : Measure enantiomeric excess (ee) via circular dichroism or chiral HPLC .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications (e.g., replacing methoxy with halogens or alkyl groups) .

Biological Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cellular Uptake : Measure intracellular concentration via LC-MS/MS in cell lines (e.g., HeLa or HEK293) .

Computational Modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Replicate Experiments : Ensure triplicate measurements under standardized conditions (pH, temperature, cell passage number) .

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) to validate assay robustness .

- Orthogonal Assays : Cross-verify results using alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility :

- Organic Solvents: Soluble in DMSO (>50 mg/mL), DMF, and dichloromethane .

- Aqueous Buffers: Limited solubility (<1 mg/mL in PBS); use co-solvents (e.g., 10% Cremophor EL) for in vitro studies .

- Stability :

- Store at -20°C under argon to prevent oxidation.

- Monitor degradation via HPLC over 48 hours at 37°C in PBS (pH 7.4) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation steps to maximize efficiency .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., amide coupling) .

- DoE (Design of Experiments) : Use statistical models (e.g., Taguchi method) to optimize parameters like temperature, solvent ratio, and catalyst loading .

Advanced: How to investigate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

Target Identification :

- Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS analysis .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .

Pathway Analysis :

- Western Blotting : Quantify phosphorylation levels of signaling proteins (e.g., AKT, ERK) .

- RNA-Seq : Profile transcriptomic changes post-treatment to map affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.